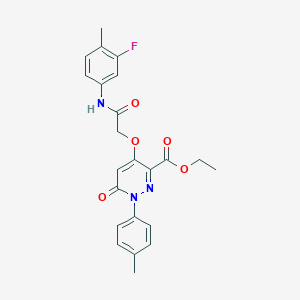

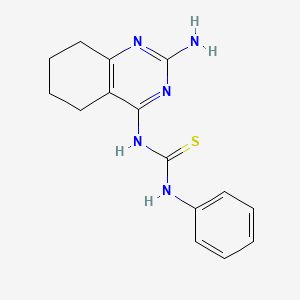

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as F13714 and is a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is a G-protein-coupled receptor that is expressed in the central nervous system and has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Scientific Research Applications

Catalysis and Synthesis

- Enantioselective Catalysis : Research shows that derivatives of l-Piperazine-2-carboxylic acid, which share structural similarities with the compound , have been developed as highly enantioselective Lewis basic catalysts. These catalysts are effective in the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates. This highlights the compound's potential role in facilitating asymmetric synthesis, critical for the pharmaceutical industry (Wang et al., 2006).

Chemical Reactivity and Derivatization

- Reactivity with Secondary Amines : The reactivity of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, producing N,N′-disubstituted piperazine derivatives, underscores the compound's versatility in forming structurally diverse derivatives. This is pertinent for synthesizing novel organic molecules with potential biological activity (Vasileva et al., 2018).

Analytical Chemistry

- Derivatization Reagent for Liquid Chromatography : A study introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, demonstrating the compound's utility in enhancing detection sensitivity and specificity. Such derivatization reagents are critical for the accurate quantification of analytes in complex mixtures (Wu et al., 1997).

Medicinal Chemistry

- Antitubercular Activity : A series of molecules incorporating the benzofuran and piperazine scaffolds were designed and tested for antitubercular activity. The synthesized compounds demonstrated inhibitory activity against Mycobacterium tuberculosis, showcasing the potential of such structures in developing new antitubercular agents (Reddy et al., 2014).

properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4S/c22-17-5-7-18(8-6-17)24-10-12-25(13-11-24)30(27,28)14-9-23-21(26)20-15-16-3-1-2-4-19(16)29-20/h1-8,15H,9-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNGCOUUMQJRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2683924.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide](/img/structure/B2683925.png)

![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2683927.png)

![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2683935.png)

![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B2683937.png)

![4-(4,5-Dimethylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2683938.png)